
Indium telluride
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説明
Indium telluride is a compound composed of indium and tellurium. It is a semiconductor material with intriguing properties that make it valuable in various applications, particularly in the fields of thermoelectrics and optoelectronics. This compound exhibits a bandgap of approximately 1.01 to 1.13 electron volts, making it suitable for use in mid-temperature range thermoelectric devices .
準備方法
Synthetic Routes and Reaction Conditions: Indium telluride can be synthesized through several methods, including:
Direct Combination: Heating indium and tellurium elements in a sealed tube at high temperatures to form this compound.
Chemical Vapor Deposition (CVD): This method involves the reaction of indium and tellurium precursors in a vapor phase to deposit this compound on a substrate.
Electrodeposition: An aqueous electrochemical method can be used to synthesize this compound nanocrystals.
Industrial Production Methods: Industrial production of this compound typically involves the direct combination method due to its simplicity and efficiency. The elements are heated in a sealed environment to prevent contamination and ensure high purity of the final product .
化学反応の分析
Indium telluride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indium oxide and tellurium dioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can react with strong acids to produce hydrogen telluride.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or other reducing atmospheres.
Substitution: Strong acids like hydrochloric acid are used to produce hydrogen telluride.
Major Products Formed:
Oxidation: Indium oxide and tellurium dioxide.
Reduction: Elemental indium and tellurium.
Substitution: Hydrogen telluride.
科学的研究の応用
Properties of Indium Telluride
This compound exhibits several significant properties that make it suitable for various applications:
- Band Gap : this compound has a direct band gap ranging from approximately 1.03 to 1.23 eV, making it effective for optoelectronic applications such as solar cells and photodetectors .
- Thermoelectric Properties : It has favorable thermoelectric characteristics, including a high Seebeck coefficient and good electrical conductivity, which are essential for energy conversion applications .
- Optical Characteristics : The material shows high transmittance in the infrared region, making it suitable for infrared sensors and detectors .
Applications in Devices
This compound is utilized in various devices due to its unique properties:
Thermoelectric Devices
This compound is a promising candidate for thermoelectric applications due to its high thermoelectric efficiency. It can be used in:
- Power Generation : Converting waste heat into electrical energy.
- Cooling Systems : Providing solid-state refrigeration solutions.
Optoelectronic Devices
The direct band gap of this compound allows its use in optoelectronic applications:
- Photovoltaic Cells : Serving as an absorbent layer in solar cells due to its optical properties .
- Infrared Detectors : Utilized in sensors for thermal imaging and environmental monitoring.
Switching and Memory Devices
This compound's electronic properties make it suitable for:
- Memory Storage : Implementing non-volatile memory technologies.
- Transistors : High-speed transistors benefit from the material's electrical characteristics .
Thermoelectric Performance Enhancement
Research has shown that doping this compound with elements like selenium can significantly enhance its thermoelectric performance. A study reported a power factor increase by 14 times with 3% selenium doping, indicating its potential for efficient thermoelectric devices .
Heterojunctions with Silicon
Studies on heterojunctions formed between n-Si and this compound have demonstrated improved rectification ratios and barrier heights conducive to optoelectronic applications. The n-Si/In2Te3 heterojunction exhibited a rectification ratio of 61.2 at ±5V, showcasing its viability in electronic circuits .
Data Summary Table
Property | Value/Description | Application Area |
---|---|---|
Band Gap | 1.03 - 1.23 eV | Optoelectronics |
Electrical Conductivity | 10−1 to 102 Ω−1cm−1 | Thermoelectric devices |
Transmittance | ~90% in IR region | Infrared sensors |
Seebeck Coefficient | High (specific values vary with doping) | Thermoelectric generators |
Doping Enhancements | Up to 14x increase with selenium | Thermoelectric performance |
作用機序
The mechanism by which indium telluride exerts its effects is primarily related to its semiconducting properties. The presence of indium and tellurium atoms creates a band structure that allows for the efficient transfer of electrons. This band structure is responsible for its thermoelectric and optoelectronic properties . Additionally, defects and mid-gap states in the material can influence its electronic properties and performance in various applications .
類似化合物との比較
- Indium Sulfide (In2S3)
- Indium Selenide (In2Se3)
- Indium Oxide (In2O3)
- Indium Telluride (In2Te3)
This compound stands out among these compounds due to its balanced electrical and thermal properties, which are essential for efficient thermoelectric performance.
生物活性
Indium telluride (InTe) is a compound that has garnered attention due to its unique properties and potential applications in various fields, including electronics and biomedicine. This article focuses on the biological activity of this compound, examining its interactions with biological systems, potential therapeutic applications, and associated toxicity.
Overview of this compound
This compound is a semiconductor material with a tetragonal crystal structure, known for its anisotropic electronic properties. It is primarily used in optoelectronic devices, including infrared detectors and photovoltaic cells. Recent studies have explored its potential as a biocompatible material in nanomedicine, particularly in the development of biosensors and drug delivery systems.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Properties
This compound exhibits antimicrobial activity, which has been attributed to the presence of tellurium. Tellurium compounds have historically been recognized for their ability to combat bacteria and fungi. Research indicates that this compound nanoparticles can inhibit the growth of various microbial strains, suggesting potential applications in antimicrobial coatings and medical devices .
2. Cancer Therapeutics
Recent studies have highlighted the use of this compound quantum dots in cancer diagnostics and therapy. These quantum dots can be engineered to target cancer cells specifically, enabling precise imaging and treatment delivery. For instance, a novel nanosensor utilizing this compound quantum dots has been developed for rapid screening of telomerase activity, a biomarker for cancer . This approach demonstrates the compound's potential in enhancing cancer detection methods.
3. Biocompatibility and Toxicity
While this compound shows promise in biomedical applications, its biocompatibility and toxicity profile must be carefully evaluated. Studies suggest that indium-based compounds can exhibit cytotoxic effects at certain concentrations. The toxicity of this compound is influenced by factors such as particle size, surface charge, and exposure duration . Therefore, thorough safety assessments are essential before clinical applications can be pursued.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound nanoparticles against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon exposure to these nanoparticles, demonstrating their potential as effective antimicrobial agents .
Case Study 2: Cancer Biomarker Detection
In another study, researchers developed an electrochemical biosensor using this compound quantum dots for detecting telomerase activity in cancer cells. The biosensor exhibited high sensitivity and specificity, allowing for the detection of low levels of telomerase, which is crucial for early cancer diagnosis .
Data Table: Summary of Biological Activities
特性
CAS番号 |
1312-45-4 |
---|---|
分子式 |
InTe |
分子量 |
242.4 g/mol |
IUPAC名 |
indium;tellurium |
InChI |
InChI=1S/In.Te |
InChIキー |
ZRMWTQRMRSEWBW-UHFFFAOYSA-N |
SMILES |
[In]=[Te].[In]=[Te].[Te] |
正規SMILES |
[In].[Te] |
Key on ui other cas no. |
1312-45-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Q1: What are some of the common molecular formulas and structures observed in indium telluride compounds?
A1: this compound exists in various stoichiometries, with each exhibiting distinct structural characteristics:
- InTe: This form adopts a tetragonal structure and exhibits a band gap of approximately 0.40 eV, located at the M point of the Brillouin zone. []
- In2Te3: This form commonly adopts a defect zinc-blende structure with the space group F4 3m. []
- In4Te3: This layered this compound exhibits ultralow thermal conductivity (0.47 W m-1 K-1). []
- In2Te5: This compound belongs to the pentatelluride family and displays strong anisotropic Raman response for linearly polarized excitation. []
Q2: What is the significance of the one-dimensional In1+ chains observed in InTe?
A2: The presence of one-dimensional In1+ chains in InTe contributes to its anisotropic structural and electronic properties. These chains are responsible for the formation of localized gap states near the valence band maximum, leading to the intrinsic p-type doping observed in this material. []
Q3: How does the presence of In1+ influence the electronic properties of InTe?
A3: In1+ in InTe induces localized gap states near the valence band maximum. These acceptor states contribute to the high intrinsic p-type doping observed in this material, influencing its electrical conductivity. []
Q4: How does the stability of this compound impact its potential for device applications?
A4: The stability of this compound, particularly under different environmental conditions, is crucial for its practical application. For instance, this compound can form at the interface of InSb/CdTe heterostructures during molecular beam epitaxy growth, potentially affecting device performance. [] Conversely, incorporating this compound as a back surface field (BSF) in molybdenum telluride (MoTe2) solar cells enhances their thermal stability and efficiency. []
Q5: How does the choice of substrate temperature influence the properties of this compound thin films?
A5: Substrate temperature significantly impacts the structural and electrical properties of this compound thin films. Films deposited at room temperature tend to be amorphous, while higher substrate temperatures can promote crystallinity and epitaxial growth, leading to significant changes in electrical resistivity. []
Q6: How is this compound utilized in photovoltaic applications?
A6: this compound shows promise in enhancing the performance and stability of solar cells. Specifically, In2Te3 used as a back surface field (BSF) in MoTe2 solar cells significantly boosts conversion efficiency and improves thermal stability compared to cells without BSF. []
Q7: What are the potential advantages of using mercury this compound (HgIn2Te4) in infrared laser technology?
A7: HgIn2Te4 is a promising candidate material for mid-infrared CO2 lasers. Its unique properties, including its band gap and potential for doping, make it suitable for applications in this spectral region. []
Q8: What challenges are associated with forming Schottky barriers on mercury this compound (MIT) surfaces for photodetector applications?
A8: Forming Schottky barriers on MIT surfaces can be challenging due to the tendency for non-rectifying contacts. Researchers are exploring techniques like surface oxidation to form an insulating layer, enabling the fabrication of metal-insulator-semiconductor (MIS) photodetectors with improved performance. []
Q9: What analytical techniques are commonly employed to characterize this compound materials?
A9: Researchers utilize various techniques to study the structural, electronic, and optical properties of this compound:
- X-ray diffraction (XRD): This technique determines crystal structure, lattice parameters, and phase purity of this compound materials. [, , ]
- Scanning electron microscopy (SEM): This method provides information about the morphology and microstructure of this compound materials, such as the radial structure of spherulitic crystals. []
- Transmission electron microscopy (TEM): This high-resolution imaging technique allows researchers to study the detailed structure and defects in this compound materials. []
- Raman spectroscopy: This technique characterizes vibrational modes and provides insights into the bonding and structural anisotropy in this compound materials. [, ]
- Density Functional Theory (DFT): This computational method helps understand the electronic band structure, defect states, and properties of this compound. [, ]
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